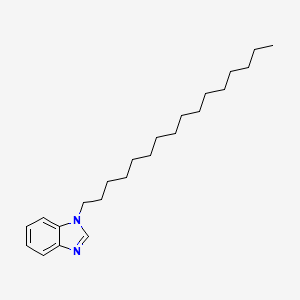

1-Hexadecyl-1H-benzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H38N2 |

|---|---|

Molecular Weight |

342.6 g/mol |

IUPAC Name |

1-hexadecylbenzimidazole |

InChI |

InChI=1S/C23H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-21-24-22-18-15-16-19-23(22)25/h15-16,18-19,21H,2-14,17,20H2,1H3 |

InChI Key |

RWMRETJLJRUDMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C=NC2=CC=CC=C21 |

Origin of Product |

United States |

The Cornerstone of Innovation: Significance of Benzimidazole Scaffolds in Organic and Medicinal Chemistry

The benzimidazole (B57391) scaffold, a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is widely recognized as a "privileged" structure in the realms of organic and medicinal chemistry. chemicalbook.comd-nb.infonih.gov This esteemed status is attributed to its versatile biological and chemical properties. d-nb.infoguidechem.com The amphoteric nature of the benzimidazole ring system, possessing both acidic and basic characteristics due to the NH group, allows for a wide range of chemical modifications. d-nb.info

Benzimidazole derivatives are integral to a vast array of pharmaceuticals, demonstrating activities such as antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects. chemicalbook.comijpsm.comrsc.orgmdpi.com Their ability to interact with various biological macromolecules, including enzymes and receptors, has led to the development of numerous FDA-approved drugs. chemicalbook.com The structural resemblance of the benzimidazole nucleus to natural purines allows it to readily interact with biopolymers, making it a cornerstone in the design of new therapeutic agents. nih.govnih.gov Beyond medicine, these scaffolds are also crucial in the development of dyes, polymers, and other functional materials. rsc.orgrdd.edu.iq

A Journey of Functionalization: Historical Context and Evolution of N Alkylated Benzimidazole Derivatives

The journey of benzimidazole (B57391) chemistry began with its discovery in the 19th century. frontiersin.org However, it was the exploration of its derivatives that unlocked its true potential. Early synthetic methods involved the condensation of o-phenylenediamines with carboxylic acids or their derivatives. researchgate.net A significant leap in the evolution of benzimidazole chemistry was the development of N-alkylation techniques. This process, which involves the substitution of the hydrogen atom on the nitrogen of the imidazole (B134444) ring with an alkyl group, proved to be a critical strategy for modulating the compound's physicochemical properties and biological activities. gsconlinepress.com

Initially, N-alkylation was often carried out using alkyl halides in the presence of a base. researchgate.net Over the years, these methods have been refined to improve yields and incorporate a wide variety of alkyl chains, from simple methyl groups to long, complex substituents. gsconlinepress.comnih.gov The introduction of phase-transfer catalysts and green chemistry approaches, such as microwave-assisted synthesis, has further expanded the synthetic toolbox for creating N-alkylated benzimidazoles. nih.govarkat-usa.org This evolution has enabled the synthesis of a diverse library of derivatives, each with tailored properties for specific applications. The substitution at the N-1 position, in particular, has been shown to significantly influence the chemotherapeutic efficacy of these compounds. nih.gov

The Long Chain Advantage: Research Scope and Unique Significance of the 1 Hexadecyl Moiety Within Benzimidazole Derivatives

Direct N-Alkylation Strategies for this compound Synthesis

The most direct route to this compound involves the N-alkylation of the benzimidazole ring. This reaction typically proceeds by treating benzimidazole, or more commonly its anion, with a suitable 16-carbon alkylating agent, such as 1-bromohexadecane or 1-chlorohexadecane. researchgate.netbohrium.com

The generation of the benzimidazolate anion is a key step, often achieved using a base. Common reagents for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH). researchgate.net The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). For instance, 1H-benzimidazole can be reacted with 4-n-hexadecyloxybenzylchloride in acetonitrile with potassium carbonate under reflux to achieve N-alkylation. bohrium.com An alternative approach involves using a surfactant-mediated aqueous system, such as sodium dodecyl sulphate (SDS) in alkaline water, which can enhance reaction rates by improving the solubility of the reactants. researchgate.netlookchem.com This method is advantageous as it can proceed at ambient temperatures for reactive alkyl halides, though less reactive ones may require heating to 55-60°C. researchgate.netlookchem.com

A typical procedure for direct N-alkylation is as follows:

Benzimidazole is dissolved in a suitable solvent like DMF.

A base, such as sodium hydride, is added to deprotonate the imidazole (B134444) nitrogen, forming the benzimidazolate anion.

The alkylating agent, 1-bromohexadecane, is added to the mixture.

The reaction is stirred, often with heating, for a period ranging from a few hours to overnight to ensure completion.

Workup and purification, typically involving extraction and chromatography, yield the final product, this compound. sigmaaldrich.com

This direct approach is fundamental for attaching long alkyl chains to the benzimidazole core, a structural motif explored for various applications.

Phase Transfer Catalysis in the Synthesis of N-Alkylated Benzimidazoles

Phase-transfer catalysis (PTC) offers a highly efficient and environmentally benign method for the N-alkylation of benzimidazoles. thieme-connect.com This technique is particularly useful for reactions involving reactants that are soluble in two immiscible phases, such as an aqueous phase containing the base (e.g., NaOH) and an organic phase (e.g., acetonitrile) containing the benzimidazole substrate. thieme-connect.comarkat-usa.org The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or a pyridinophane, facilitates the transfer of the deprotonated benzimidazole anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. thieme-connect.comasianpubs.orggoogle.com

The advantages of PTC include:

Use of inexpensive and environmentally friendly bases like NaOH. thieme-connect.com

Mild reaction conditions and simple procedures. thieme-connect.com

Avoidance of anhydrous solvents and strong, hazardous bases like NaH. researchgate.net

High reaction rates and yields. arkat-usa.org

Dicationic pyridinophanes have been shown to be particularly effective two-centre phase-transfer catalysts for the N-alkylation of benzimidazole with various alkyl bromides, leading to good yields of the corresponding N-alkylated products. thieme-connect.comthieme-connect.com Similarly, novel bis-piperidinium and bis-pyrrolidinium compounds have demonstrated significantly accelerated reaction rates compared to traditional catalysts like cetyltrimethylammonium bromide (CTAB). arkat-usa.org

| Catalyst | Substrate | Alkylating Agent | Conditions | Yield (%) | Reference |

| Pyridinophane 1 | Benzimidazole | 1-Bromobutane | 25% aq. NaOH, CH3CN | 92 | thieme-connect.com |

| Pyridinophane 2 | Benzimidazole | 1-Bromobutane | 25% aq. NaOH, CH3CN | 94 | thieme-connect.com |

| TBAB | 2-Methylbenzimidazole | Benzyl Chloride | Solid phase, grinding, RT, 5 min | 90 | asianpubs.org |

| Bis-piperidinium salt | Benzimidazole | 1-Bromobutane | 25% aq. NaOH, CH3CN | 98 | arkat-usa.org |

| CTAB | Benzimidazole | 1-Bromobutane | 25% aq. NaOH, CH3CN | 80 | arkat-usa.org |

This table presents a selection of data on phase-transfer catalyzed N-alkylation of benzimidazoles, showcasing the effectiveness of various catalysts.

Green Chemistry Approaches to Benzimidazole Derivative Synthesis

In line with the principles of green chemistry, which aim to reduce or eliminate hazardous substances, several eco-friendly methods for synthesizing benzimidazole derivatives have been developed. ijarsct.co.inwjpps.comsphinxsai.com These approaches focus on improving efficiency, minimizing waste, and using less toxic materials compared to conventional methods. ijarsct.co.ineijppr.com

Key green chemistry strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often increases product yields by 10-30% compared to conventional heating. eijppr.com This technique has been successfully used for the one-pot synthesis of benzimidazoles from o-phenylenediamine (B120857) and aldehydes. ijarsct.co.in

Solvent-Free Reactions: Performing reactions without a solvent ("neat" conditions) or by grinding solid reactants together minimizes the use and disposal of volatile organic compounds. mdpi.comeijppr.com For example, the N-alkylation of 2-styrylbenzimidazoles has been achieved by simply grinding the reactants with a catalyst at room temperature. asianpubs.org

Use of Green Solvents and Catalysts: Water, ionic liquids (like [BMIM]HSO4), and glycerol (B35011) are being explored as environmentally benign reaction media. mdpi.comasianpubs.org Furthermore, inexpensive, non-toxic, and recoverable catalysts such as zinc acetate (B1210297) or zirconium oxychloride (ZrOCl2·8H2O) provide greener alternatives to traditional acid or metal catalysts. sphinxsai.commdpi.com

| Method | Reactants | Conditions | Time | Yield (%) | Reference |

| Conventional | o-Phenylenediamine, Carboxylic Acid | Heating | Long reaction times | Good | sphinxsai.commdpi.com |

| Microwave-Assisted | o-Phenylenediamine, Aldehyde | [BMIM]HSO4, MW | Short | High | mdpi.com |

| Solvent-Free | Arylaldehyde, o-Phenylenediamine | Grinding, Silica gel | - | High | mdpi.com |

| Green Catalyst | o-Phenylenediamine, Aldehyde | Zinc acetate, RT | - | Excellent | sphinxsai.com |

| Green Solvent | o-Phenylenediamine, Cinnamic Acid | Glycerol, 170-180 °C | 1 h | Good | asianpubs.org |

This table compares various green synthesis approaches for benzimidazole derivatives with conventional methods, highlighting improvements in reaction time and yield.

Synthesis of Hybrid Benzimidazole Architectures

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. tandfonline.com Benzimidazole is a popular scaffold for creating such hybrid compounds, aiming to produce novel structures with enhanced biological activities.

The fusion of benzimidazole and triazole rings has yielded compounds with significant therapeutic potential. tandfonline.comnih.gov The most prominent method for synthesizing these hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". tandfonline.comtandfonline.com

The general synthetic route involves:

Propargylation of Benzimidazole: A benzimidazole derivative, such as 2-mercaptobenzimidazole, is reacted with propargyl bromide to introduce an alkyne functional group. tandfonline.com

Formation of an Azide (B81097): A separate aromatic or aliphatic compound is converted into an azide derivative.

Click Reaction: The propargylated benzimidazole and the azide are reacted in the presence of a copper(I) catalyst (often generated in situ from CuSO4 and a reducing agent like sodium ascorbate) to form the 1,4-disubstituted 1,2,3-triazole ring that links the two moieties. tandfonline.comfrontiersin.org

This modular approach allows for the creation of large libraries of hybrid compounds by varying the starting benzimidazole and azide components. tandfonline.comfrontiersin.org

| Starting Benzimidazole | Azide Component | Resulting Hybrid Structure | Reference |

| 1-(2-propyn-1-yl)-2-(2-propyn-1-ylthio)-1H-Benzimidazole | Substituted Aryl Azides | bis-1,2,3-Triazoles linked to 2-mercapto-benzimidazole | tandfonline.com |

| N-propargylated benzimidazole derivatives | Substituted 2-azido-1-(indolin-1-yl) ethanone | Benzimidazole-1,2,3-triazole-indoline derivatives | nih.gov |

| Propargylated benzimidazole | Various Aromatic Azides | 1,4-disubstituted-1,2,3-triazole-benzimidazole hybrids | tandfonline.com |

| 2-(1-aryl-1,2,3-triazole-4-methylthio)benzimidazoles | - | Scaffold A hybrids | frontiersin.org |

This table lists examples of benzimidazole-triazole hybrid systems synthesized via click chemistry.

Hybrids incorporating both benzimidazole and 1,3,4-thiadiazole (B1197879) rings are another class of compounds with notable biological activities. acs.orgscielo.br The synthesis of these molecules is typically a multi-step process. acs.orgacs.org

A common synthetic pathway proceeds as follows:

A starting benzimidazole derivative containing a carboxylic acid or ester group is converted into a carbohydrazide (B1668358) by reacting it with hydrazine (B178648) hydrate. acs.orgscielo.bracs.org

The resulting hydrazide is then treated with an appropriate isothiocyanate (RNCS) in a solvent like ethanol (B145695) to form a thiosemicarbazide (B42300) intermediate. scielo.bracs.org

The final step is the acid-catalyzed cyclization of the thiosemicarbazide. Strong acids, such as concentrated sulfuric acid, are used to dehydrate and cyclize the intermediate, forming the 5-amino-1,3,4-thiadiazole ring linked to the benzimidazole core. scielo.bracs.org

This sequential approach allows for structural diversity by varying the substituents on both the initial benzimidazole and the isothiocyanate used in the second step. acs.orgnih.gov

| Benzimidazole Precursor | Key Reagents | Resulting Hybrid Structure | Reference |

| 4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoate | Hydrazine hydrate, Isothiocyanates, H2SO4 | N-substituted 5-(4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl)-1,3,4-thiadiazol-2-amines | acs.org |

| Methyl 4-(1H-benzo[d]imidazole-2-yl)benzoate | Hydrazine hydrate, Isothiocyanates, H2SO4 | 5-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N-substituted-1,3,4-thiadiazol-2-amines | acs.org |

| 4-(5-chloro-1H-benzo[d]imidazol-2-yl)benzoate | Hydrazine hydrate, Isothiocyanates, H2SO4 | N-substituted-5-(4-(5-chloro-1H-benzo[d]imidazol-2-yl)phenyl)-1,3,4-thiadiazol-2-amines | scielo.br |

This table outlines the synthesis of various benzimidazole-thiadiazole hybrids.

Benzimidazole-Schiff base derivatives are readily synthesized through the condensation reaction of an amino-substituted benzimidazole with an aldehyde or a ketone. researchgate.netmdpi.com The resulting imine (–C=N–) linkage is the defining feature of these Schiff bases. derpharmachemica.com

The synthesis is generally straightforward:

An amino-benzimidazole, most commonly 2-aminobenzimidazole, is reacted with a selected aldehyde or ketone. researchgate.netderpharmachemica.comgoogle.com

The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol. researchgate.netd-nb.info

Catalysts, such as organic acids like methane (B114726) sulfonic acid, can be used to improve the reaction rate. derpharmachemica.com

Microwave irradiation is also an effective green method for synthesizing these derivatives, offering short reaction times and high yields. google.com

The wide availability of diverse aldehydes and ketones allows for the creation of a vast array of benzimidazole-Schiff base derivatives with different substituents, enabling extensive structure-activity relationship studies. mdpi.com

| Amine Component | Carbonyl Component | Reaction Conditions | Resulting Hybrid Structure | Reference |

| Oct-2-ynoic acid (1,3-dihydrobenzimidazole-2-ylidene)amide | Substituted Anilines | Reflux in ethanol | Schiff bases with benzimidazole scaffold | researchgate.netd-nb.info |

| 2-Aminobenzimidazole | Substituted Benzaldehydes | Methane sulfonic acid, solvent-free, RT | 2-((Substituted-benzylidene)amino)-1H-benzimidazoles | derpharmachemica.com |

| N-hexyl-1H-benzimidazol-2-amine | 4-(diethylamino)-2-hydroxybenzaldehyde | - | Schiff base with hexyl side chain on benzimidazole | mdpi.com |

| 2-Aminobenzimidazole | Substituted Benzaldehydes | Microwave irradiation (100-400W), 105-115°C | Benzimidazole Schiff base derivatives | google.com |

This table provides examples of synthetic routes to various benzimidazole-Schiff base derivatives.

Other Fused and Conjugated Benzimidazole Frameworks

The synthesis of fused and conjugated benzimidazole frameworks represents a significant area of research in organic and medicinal chemistry. These polycyclic structures, where the benzimidazole core is annulated with other ring systems, often exhibit unique photophysical properties and biological activities, making them valuable scaffolds in materials science and drug discovery. researchgate.netiosrjournals.orgresearchgate.net The expansion of the π-conjugated system through ring fusion can lead to novel organic semiconductors, fluorescent materials, and potent therapeutic agents. researchgate.netnih.gov Methodologies for constructing these complex architectures are diverse, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling and domino processes. nih.govarkat-usa.org

A variety of synthetic strategies have been developed to access these intricate molecular frameworks. These methods can be broadly categorized based on the nature of the key bond-forming or cyclization step. encyclopedia.pub Common approaches include the condensation of functionalized benzimidazoles with suitable reaction partners, intramolecular cyclizations of pre-functionalized precursors, and domino reactions that form multiple rings in a single operation. nih.govarkat-usa.org The choice of synthetic route often depends on the desired substitution pattern and the nature of the fused ring system.

Recent advancements have focused on developing more efficient, selective, and environmentally benign protocols. rsc.org This includes the use of transition-metal catalysis, green chemistry techniques like solvent-free reactions, and the development of one-pot multi-component reactions. nih.govrsc.org

Transition-Metal-Catalyzed Annulation and Cyclization Reactions

Transition-metal catalysis has emerged as a powerful tool for the construction of complex fused benzimidazole systems. These methods often proceed via C-H activation, carbene insertion, or domino processes, allowing for the efficient formation of multiple bonds and rings in a single step. nih.govacs.org

One prominent strategy involves the rhodium(III)-catalyzed [4+2] annulation of 2-arylbenzimidazoles with α-diazo carbonyl compounds like 2-diazocyclohexane-1,3-diones. acs.org This reaction acts as a C2 synthon, leading exclusively to the formation of benzimidazole-fused quinolines. acs.org In a divergent approach, when the same 2-arylbenzimidazoles are reacted with diazonaphthalen-1(2H)-ones, a [4+1] annulation occurs, yielding spirocyclic benzimidazole-fused isoindoles. acs.org The selectivity of the reaction is controlled by the nature of the α-diazo carbonyl compound used. acs.org

Similarly, Rh(III)-catalyzed [4+1] cyclization of 2-arylbenzimidazoles with alkynoates has been reported to produce benzimidazole-fused isoindoles through a cascade of C-H activation, ortho-alkenylation, and intramolecular annulation. acs.org Interestingly, the choice of catalyst can alter the outcome; using a ruthenium(II) catalyst with internal alkyne amides directs the reaction towards the formation of benzo researchgate.netrsc.orgimidazo[2,1-a]isoindole acetamides. acs.org

Copper catalysis has also been effectively employed in domino reactions to assemble polycyclic benzimidazoles. nih.gov An efficient method utilizes a copper-catalyzed domino addition/double cyclization of bis-(o-haloaryl)carbodiimides to construct a wide variety of polycyclic benzimidazole derivatives. nih.gov This one-pot process facilitates the convenient formation of multiple bonds and polycyclic systems. nih.gov

| Starting Materials | Catalyst/Reagents | Fused System Formed | Key Process | Reference |

|---|---|---|---|---|

| 2-Arylbenzimidazole, 2-Diazocyclohexane-1,3-dione | Rh(III) | Benzimidazole-fused quinoline | [4+2] Annulation | acs.org |

| 2-Arylbenzimidazole, Diazonaphthalen-1(2H)-one | Rh(III) | Spirocyclic benzimidazole-fused isoindole | [4+1] Annulation | acs.org |

| 2-Arylbenzimidazole, Alkynoate | Rh(III) | Benzo researchgate.netrsc.orgimidazo[2,1-a]isoindole | [4+1] C-H/N-H Annulation | acs.org |

| Bis-(o-haloaryl)carbodiimide | Cu Catalyst | Polycyclic benzimidazole | Domino Addition/Double Cyclization | nih.gov |

Solid-State and Green Synthetic Approaches

In line with the principles of green chemistry, solvent-free and solid-state synthetic methods have been developed for polycyclic benzimidazole derivatives. nih.govbgsu.edu These methods aim to minimize waste, avoid hazardous solvents, and simplify purification procedures. bgsu.edu

A notable example is the solvent-free solid-state condensation of arylene diamines with carboxylic acid anhydrides in the presence of zinc acetate. nih.govbgsu.edu This "green" process is used to prepare important n-type semiconductors like naphthalene (B1677914) tetracarboxylic acid bisbenzimidazole (NTCBI) and perylene (B46583) tetracarboxylic acid bisbenzimidazole (PTCBI). bgsu.edu The reaction proceeds by heating the reactants in the solid state, and the products can be isolated and purified directly by train sublimation, often yielding materials with purity exceeding 99%. bgsu.edu This method offers yields that are superior or comparable to traditional solution-based procedures while being easier to perform. bgsu.edu

| Reactants | Catalyst/Conditions | Product Example | Key Features | Reference |

|---|---|---|---|---|

| Arylene diamines, Carboxylic acid anhydrides | Zinc acetate, Solid-state heating | Naphthalene tetracarboxylic acid bisbenzimidazole (NTCBI) | Solvent-free, Direct sublimation purification | nih.govbgsu.edu |

| Arylene diamines, Carboxylic acid anhydrides | Zinc acetate, Solid-state heating | Perylene tetracarboxylic acid bisbenzimidazole (PTCBI) | High purity (>99%), Environmentally benign | bgsu.edu |

Other Cyclization Strategies

A range of other cyclization strategies are employed to create fused benzimidazole frameworks, often starting from pre-functionalized anilines or benzimidazoles. encyclopedia.pubresearchgate.net

Oxidative cyclization is a common route, where aniline (B41778) derivatives containing a cyclic amine at the ortho position are cyclized. encyclopedia.pub For instance, 2-(morpholin-4-yl)aniline can be treated with Oxone® at room temperature to yield 3,4-Dihydro-1H- researchgate.netCurrent time information in Bangalore, IN.oxazino[4,3-a]benzimidazole in good yield. encyclopedia.pub

Another facile procedure involves a deprotection and cyclization sequence to create fused benzimidazole-imidazole scaffolds. researchgate.net This methodology utilizes acidic conditions for the benzimidazole ring closure and provides high yields, showing potential for the synthesis of diverse bioactive compounds. researchgate.net

Transition-metal-free approaches have also been developed, such as the synthesis of fused benzimidazoles via the successive nucleophilic additions of benzimidazole derivatives to aryne precursors. rsc.org This strategy, using reagents like cesium fluoride (B91410) (CsF) and potassium carbonate (K2CO3), tolerates a wide range of functional groups and affords the desired products in good to excellent yields. rsc.org

Furthermore, benzimidazole-chalcone derivatives can be synthesized through Claisen-Schmidt condensations, reacting a benzimidazole intermediate with substituted aromatic aldehydes in the presence of a base. nih.gov These conjugated systems serve as scaffolds for further structural diversification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzimidazole ring and the aliphatic protons of the hexadecyl chain.

In a typical ¹H NMR spectrum of this compound recorded in deuterated dimethyl sulfoxide (B87167) (d6-DMSO), the following characteristic peaks are observed: a singlet for the imidazole proton, and multiplets for the aromatic protons. The hexadecyl chain exhibits a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the nitrogen atom, a quintet for the adjacent methylene group, and a broad singlet or multiplet for the remaining methylene protons. rsc.org For instance, one study reported the following chemical shifts (δ) in ppm: 7.58 (s, 1H, imidazole), 7.13 (s, 1H, imidazole), 6.86 (s, 1H, imidazole), 3.92 (t, 2H, hexadecyl-1 methylene), 1.67 (quintet, 2H, hexadecyl-2 methylene), 1.22 (broad s, 26H, hexadecyl-3–15 methylene), and 0.85 (t, 3H, hexadecyl-16 methyl). rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Imidazole-H | 7.58 | singlet | - |

| Imidazole-H | 7.13 | singlet | - |

| Imidazole-H | 6.86 | singlet | - |

| Hexadecyl-1 CH₂ | 3.92 | triplet | 8 |

| Hexadecyl-2 CH₂ | 1.67 | quintet | 8 |

| Hexadecyl-3-15 CH₂ | 1.22 | broad singlet | - |

| Hexadecyl-16 CH₃ | 0.85 | triplet | 8 |

| Data sourced from a study using d6-DMSO as the solvent. rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In substituted benzimidazoles, the chemical shifts of the carbon atoms in the benzimidazole ring are sensitive to the nature and position of the substituents. arabjchem.orgmdpi.com The presence of the hexadecyl group at the N-1 position influences the electronic distribution within the benzimidazole core, leading to specific chemical shifts for each carbon atom.

For benzimidazole derivatives, the C2 carbon typically appears at a distinct chemical shift. mdpi.com The spectra of 2-alkyl-benzimidazoles often show a downfield shift of the C2 signal by 10–15 ppm compared to the unsubstituted benzimidazole. mdpi.com In some cases, particularly with N-unsubstituted benzimidazoles, tautomerism can lead to broadened signals or an averaging of signals for certain carbon atoms in the benzimidazole ring. arabjchem.orgresearchgate.net However, for N-substituted derivatives like this compound, this effect is generally absent, resulting in a well-resolved spectrum with distinct signals for each carbon. beilstein-journals.org

Interactive Data Table: Representative ¹³C NMR Data for Benzimidazole Derivatives

| Carbon Atom | Typical Chemical Shift Range (δ, ppm) |

| C2 (Benzimidazole) | 149 - 152 |

| C3a/C7a (Benzimidazole) | 135 - 144 |

| C4/C7 (Benzimidazole) | 111 - 123 |

| C5/C6 (Benzimidazole) | 121 - 123 |

| Alkyl Chain Carbons | 14 - 62 |

| Note: This table provides a general range based on various benzimidazole derivatives. Specific values for this compound may vary. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the alkyl chain and the aromatic ring, C=N and C=C stretching vibrations of the benzimidazole moiety, and various bending vibrations.

The N-H stretching vibration, typically seen in unsubstituted benzimidazoles between 2540 and 3060 cm⁻¹, would be absent in this compound due to the substitution on the nitrogen atom. researchgate.net Instead, the spectrum would be dominated by the aliphatic C-H stretching bands from the hexadecyl group, usually appearing in the 2850-2960 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. orientjchem.org The characteristic vibrations of the benzimidazole ring, including C=N and C=C stretching, are expected in the 1400-1650 cm⁻¹ region. researchgate.netresearchgate.net

Interactive Data Table: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aliphatic C-H Stretch | 2850-2960 |

| Aromatic C-H Stretch | 3000-3100 |

| C=N Stretch (Imidazole) | ~1620 |

| C=C Stretch (Aromatic) | 1400-1600 |

| C-H Bending (Alkyl) | ~1465 and ~1375 |

| C-H Out-of-plane Bending (Aromatic) | 700-900 |

| This table is based on general spectral data for benzimidazole and alkyl-substituted compounds. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. researchgate.netscispace.com Fragmentation of the molecular ion can occur through various pathways, including cleavage of the C-N bonds in the imidazole ring or elimination of fragments from the alkyl chain. researchgate.net The base peak in the mass spectrum of many benzimidazole derivatives is often the molecular ion, indicating its relative stability. scispace.com HRMS would allow for the precise determination of the molecular formula of this compound. For the parent compound, 1H-Benzimidazole, the molecular ion [M-H]⁻ is observed at m/z 117.04587 in negative ion mode and the [M+H]⁺ ion is seen at m/z 119.06079 in positive ion mode. massbank.euufz.de

X-ray Diffraction (XRD) and Single Crystal Structural Analysis

The benzimidazole core is generally planar. researchgate.netnih.gov In the crystal lattice, molecules are often stabilized by intermolecular interactions such as π-π stacking and hydrogen bonds (if suitable functional groups are present). researchgate.net For example, in the crystal structure of 1-[(1-hexyl-1H-1,2,3-triazol-4-yl)methyl]-3-(1-methylethenyl)-benzimidazol-2-one, the benzimidazole moiety is nearly planar and is oriented almost perpendicular to the attached triazole ring. nih.gov The crystal packing is influenced by C-H···O and C-H···π interactions. nih.gov For this compound, it is expected that the long alkyl chains would significantly influence the crystal packing, likely leading to layered structures with van der Waals interactions between the chains.

Interactive Data Table: Representative Crystal Data for a Benzimidazole Derivative

| Parameter | Value for 1-Benzyl-1H-benzimidazol-2(3H)-one |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.8652 (7) |

| b (Å) | 5.7975 (3) |

| c (Å) | 14.9337 (7) |

| β (°) | 109.5346 (12) |

| V (ų) | 1131.33 (10) |

| This data is for a related benzimidazole derivative and serves as an example of the type of information obtained from single crystal X-ray diffraction. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectra of benzimidazole and its derivatives are typically characterized by multiple absorption bands corresponding to π→π* transitions. mdpi.com

The parent 1H-benzimidazole shows absorption maxima around 243, 274, and 279 nm in ethanol. nist.gov The introduction of an alkyl substituent on the nitrogen atom, such as a hexadecyl group, can cause a shift in these absorption bands. mdpi.com This shift is often attributed to hyperconjugation, where the σ-electrons of the alkyl C-H bonds interact with the π-system of the benzimidazole ring. mdpi.com For instance, the UV-Vis spectrum of N-Butyl-1H-benzimidazole shows a peak at 248 nm and another at 295 nm, with the latter being attributed to the π→π* transition in the benzimidazole fragment. mdpi.com The absorption and emission spectra of 1H-benzimidazole dissolved in acetonitrile show distinct structural features. researchgate.net

Interactive Data Table: UV-Vis Absorption Maxima for Benzimidazole and a Derivative

| Compound | Solvent | λ_max (nm) |

| 1H-Benzimidazole | Ethanol | 243, 274, 279 |

| N-Butyl-1H-benzimidazole | THF | 248, 295 |

| Data sourced from NIST and a study on N-Butyl-1H-benzimidazole. mdpi.comnist.gov |

Surface Analytical Techniques for Interfacial Adsorption Studies

The protective properties of this compound are directly linked to its ability to form a stable and uniform adsorbed layer on a substrate surface. To investigate this phenomenon, researchers employ a suite of surface-sensitive techniques. These methods allow for the chemical and morphological characterization of the thin films formed by the benzimidazole derivative.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive surface analysis technique that provides quantitative elemental and chemical state information of the top few nanometers of a material's surface. In the context of this compound adsorption, XPS is instrumental in confirming the presence of the inhibitor on the surface and elucidating the nature of its interaction with the substrate.

Detailed analysis of a closely related derivative, 1-octadecyl-1H-benzimidazole (OBI), which has a similar molecular structure with a C18 alkyl chain, reveals the typical information that can be gleaned from XPS studies. ias.ac.in When a copper surface is modified with an OBI film, the XPS survey spectrum confirms the presence of carbon (C), nitrogen (N), and oxygen (O), alongside the copper (Cu) from the substrate. ias.ac.in

High-resolution XPS spectra of the individual elements provide more in-depth information. The C 1s spectrum can be deconvoluted into multiple peaks, which correspond to the different chemical environments of the carbon atoms within the OBI molecule. These typically include:

C-C/C-H bonds from the long alkyl chain and the benzene (B151609) ring.

C-N bonds within the benzimidazole ring.

N-C=N bonds characteristic of the imidazole moiety.

The N 1s spectrum is particularly informative. For the OBI film, the N 1s spectrum shows peaks that can be attributed to the nitrogen atoms in the benzimidazole ring. The binding energies of these nitrogen atoms can indicate their involvement in the coordination with the metal surface. For instance, a shift in the N 1s peak to a higher binding energy compared to the free inhibitor molecule can suggest the formation of a coordinate bond with the metal ions. ias.ac.in In the case of OBI on copper, the N 1s spectrum shows a peak around 399.8 eV, which is attributed to the nitrogen atoms of the benzimidazole ring interacting with the copper surface. ias.ac.in

The analysis of the Cu 2p spectrum from the substrate can also provide evidence of the interaction. The formation of a protective film can lead to a decrease in the intensity of the Cu 2p peaks and may show the presence of different copper oxidation states (e.g., Cu(I) or Cu(II)) involved in the complex formation with the benzimidazole derivative.

Table 1: Representative XPS Data for a 1-Alkyl-1H-benzimidazole Derivative (OBI) on Copper

| Element | High-Resolution Spectrum | Binding Energy (eV) | Assignment |

| C 1s | Peak 1 | ~284.6 | C-C/C-H (Alkyl chain, Benzene ring) |

| Peak 2 | ~285.8 | C-N (Benzimidazole ring) | |

| N 1s | Peak 1 | ~399.8 | N atoms in benzimidazole ring interacting with Cu |

| Cu 2p | Cu 2p3/2 | ~932.5 | Metallic Copper (substrate) |

| Cu 2p1/2 | ~952.3 | Metallic Copper (substrate) |

Note: The binding energies are approximate and can vary slightly depending on the specific experimental conditions and the substrate.

Field Emission Scanning Electron Microscopy-Energy Dispersive X-ray (FESEM-EDX)

Field Emission Scanning Electron Microscopy (FESEM) provides high-resolution images of the surface morphology, while Energy Dispersive X-ray (EDX) analysis allows for the elemental mapping of the surface. The combination of these techniques is crucial for visualizing the inhibitor film and confirming its elemental composition across the surface.

FESEM imaging can reveal the formation of a protective film by comparing the surface of a bare substrate with one treated with this compound. A bare, polished metal surface will typically appear smooth with some polishing scratches. After the adsorption of the inhibitor, FESEM images often show a smoother surface, indicating the formation of a uniform film that covers the substrate's irregularities. In corrosion studies, FESEM is used to show that in the presence of the inhibitor, the surface is protected from the corrosive attack, appearing much smoother and less damaged compared to a surface exposed to the corrosive environment without the inhibitor. researchgate.net

EDX analysis coupled with FESEM provides elemental maps of the surface. For a surface treated with this compound, the EDX spectrum will show peaks corresponding to carbon and nitrogen, which are the main constituents of the inhibitor, in addition to the elements of the substrate. This confirms the presence and distribution of the inhibitor on the surface. The relative intensities of the elemental peaks can give a semi-quantitative measure of the inhibitor's presence. For example, a study on a similar benzimidazole derivative showed a significant increase in the carbon and nitrogen signals on the metal surface after treatment, confirming the adsorption of the inhibitor. ias.ac.in

Table 2: Typical Elemental Composition from EDX Analysis of a Metal Surface with and without 1-Alkyl-1H-benzimidazole Derivative Film

| Element | Atomic % (Bare Metal) | Atomic % (With Inhibitor Film) |

| C | Low (adventitious carbon) | Significantly Increased |

| N | Not Detected | Detected |

| O | Present (native oxide) | May vary |

| Substrate Metal | High | Slightly Decreased (due to film coverage) |

The combination of FESEM and EDX provides compelling visual and elemental evidence for the formation of a protective film of this compound on a substrate, which is essential for understanding its mechanism of action.

Computational Chemistry and Theoretical Investigations of 1 Hexadecyl 1h Benzimidazole Systems

Density Functional Theory (DFT) Calculations for Molecular and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For 1-Hexadecyl-1H-benzimidazole, DFT calculations, often utilizing basis sets like B3LYP/6-31G(d,p), are employed to determine its optimized molecular geometry and various electronic properties. nih.gov

Key molecular and electronic properties of this compound that can be elucidated through DFT include:

Optimized Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. These parameters are fundamental to understanding the molecule's three-dimensional structure.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. mdpi.com In this compound, the nitrogen atoms of the benzimidazole (B57391) ring are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms attached to the ring and the alkyl chain are regions of positive potential (electrophilic).

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the charge distribution and intramolecular interactions. It can reveal hyperconjugative interactions and charge delocalization, which contribute to the stability of the molecule. nih.gov

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| EHOMO | ~ -6.0 to -6.5 eV | Indicates the electron-donating ability of the molecule. |

| ELUMO | ~ -1.5 to -2.0 eV | Indicates the electron-accepting ability of the molecule. |

| Egap (LUMO-HOMO) | ~ 4.0 to 4.5 eV | Reflects the chemical reactivity and stability. A larger gap suggests higher stability. |

| Dipole Moment | ~ 2.0 to 3.0 Debye | Influences the molecule's solubility in polar solvents and its intermolecular interactions. |

Note: The values in this table are theoretical predictions based on DFT calculations for similar long-chain N-alkyl benzimidazoles and are subject to the level of theory and basis set used.

Molecular Dynamics (MD) Simulations for Interfacial and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations are instrumental in understanding its behavior in different environments, such as in solution or at interfaces. These simulations can provide detailed information on conformational changes, solvation effects, and interactions with other molecules over time. nih.gov

The long hexadecyl chain of this compound imparts significant amphiphilic character to the molecule. This makes its interfacial and solution behavior particularly interesting.

Solution Behavior: In aqueous solutions, this compound is expected to exhibit surfactant-like properties, potentially forming micelles or other aggregates. MD simulations can model these aggregation processes and determine critical micelle concentrations. The benzimidazole head group would be oriented towards the aqueous phase, while the hydrophobic hexadecyl tails would form the core of the micelle.

Interfacial Behavior: At an oil-water or air-water interface, this compound would orient itself with the polar benzimidazole group in the aqueous phase and the nonpolar hexadecyl chain in the non-aqueous or air phase. MD simulations can be used to study the packing of these molecules at the interface and their effect on interfacial tension.

Quantum Chemical Studies of Reactivity and Interaction Mechanisms

Quantum chemical studies, which include methods like DFT, provide a theoretical framework for understanding the reactivity of this compound and its interaction mechanisms with other chemical species. electrochemsci.org

Interaction Mechanisms: Quantum chemical calculations can be used to model the interactions of this compound with other molecules, such as metal ions or biological macromolecules. These studies can elucidate the nature of the interactions, whether they are covalent, ionic, hydrogen bonding, or van der Waals forces. The lone pair of electrons on the nitrogen atoms of the benzimidazole ring makes it a good ligand for metal coordination.

In Silico Approaches to Molecular Properties and Lead Optimization

In silico methods encompass a wide range of computational techniques used to predict molecular properties and to guide the process of lead optimization in drug discovery. For this compound, these approaches can be used to estimate its physicochemical properties and to suggest modifications to its structure to improve its potential as a therapeutic agent.

Prediction of Physicochemical Properties: Various software tools can predict properties such as logP (octanol-water partition coefficient), aqueous solubility, polar surface area (PSA), and molecular weight. For this compound, the long alkyl chain is expected to result in a high logP value, indicating high lipophilicity and low aqueous solubility.

Lead Optimization: If this compound is considered a lead compound, in silico methods can be used to explore the effects of structural modifications on its activity and properties. For example, the introduction of polar functional groups on the benzimidazole ring or the alkyl chain could be investigated to modulate its solubility and pharmacokinetic profile.

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. spast.org For this compound, molecular docking simulations can be used to investigate its potential binding to a biological target, such as a protein or a nucleic acid.

Binding Mode Prediction: Docking algorithms can predict the most likely binding pose of this compound within the active site of a target protein. This can provide insights into the key interactions that stabilize the ligand-protein complex.

Interaction Analysis: The benzimidazole core of the molecule can participate in various interactions, including hydrogen bonding (with the N-H group if present, or as a hydrogen bond acceptor at the other nitrogen), π-π stacking with aromatic amino acid residues, and hydrophobic interactions. ukm.my The long hexadecyl chain would primarily engage in hydrophobic and van der Waals interactions with nonpolar regions of the binding site.

Binding Affinity Estimation: Docking programs often provide a scoring function to estimate the binding affinity of the ligand for the target. This can be used to rank different benzimidazole derivatives based on their predicted potency.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies for Benzimidazole Derivatives

In silico ADME prediction is a crucial component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. nih.gov For benzimidazole derivatives, including this compound, various computational models can predict their ADME profiles. rsc.org

Absorption: The high lipophilicity of this compound, as suggested by its long alkyl chain, would likely lead to good passive diffusion across cell membranes. However, its low aqueous solubility could be a limiting factor for oral absorption.

Distribution: Due to its lipophilic nature, the compound is expected to have a high volume of distribution and may accumulate in fatty tissues. It is also likely to exhibit high plasma protein binding.

Metabolism: The benzimidazole ring is susceptible to metabolic transformations, such as oxidation by cytochrome P450 enzymes. The hexadecyl chain can also undergo metabolic processes like omega-oxidation.

Excretion: The route and rate of excretion would depend on the extent of metabolism and the physicochemical properties of the metabolites.

Table 2: Predicted ADME Properties for this compound

| ADME Property | Predicted Outcome | Rationale |

|---|---|---|

| Human Intestinal Absorption | High | High lipophilicity favors passive diffusion across the gut wall. |

| Aqueous Solubility | Low | The long hydrophobic hexadecyl chain dominates the molecule's properties. |

| Blood-Brain Barrier (BBB) Penetration | Likely | High lipophilicity often correlates with the ability to cross the BBB. |

| CYP450 Inhibition | Possible | The benzimidazole core is a common scaffold in many drugs and can interact with metabolic enzymes. |

| Plasma Protein Binding | High | Lipophilic compounds tend to bind extensively to plasma proteins like albumin. |

Note: These are general predictions based on the structure of this compound and typical in silico models for ADME profiling.

Applications in Materials Science and Engineering for 1 Hexadecyl 1h Benzimidazole and Derivatives

Corrosion Inhibition Properties and Mechanistic Insights

1-Hexadecyl-1H-benzimidazole (HDBI) has been identified as a highly effective corrosion inhibitor, particularly for metals like low carbon steel in aggressive acidic environments such as 15% hydrochloric acid (HCl). nih.govmdpi.com Its efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.com The long hexadecyl chain enhances its surface coverage and hydrophobicity, while the benzimidazole (B57391) group provides active sites for strong adsorption.

Electrochemical Evaluation Techniques

The performance of HDBI as a corrosion inhibitor has been rigorously assessed using a suite of electrochemical techniques that provide insight into the metal-solution interface.

Electrochemical Impedance Spectroscopy (EIS) : EIS is used to study the resistance and capacitance properties of the metal surface. In the presence of benzimidazole derivatives, Nyquist plots typically show an increase in the diameter of the semicircles as the inhibitor concentration rises. rsc.orgnih.gov This indicates an increase in the charge transfer resistance (Rct), signifying a lower corrosion rate due to the formation of an insulating protective layer by the inhibitor molecules on the metal surface. nih.gov

Potentiodynamic Polarization : This technique measures the influence of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Studies on HDBI and related benzimidazole derivatives show that they act as mixed-type inhibitors, meaning they suppress both reactions. nih.govrsc.orgresearchgate.net The presence of the inhibitor shifts the polarization curves to lower current densities. rsc.org For HDBI, a concentration of just 50 mg L⁻¹ was sufficient to achieve a remarkable 97% corrosion inhibition efficiency on low carbon steel in 15% HCl at 25°C. nih.gov

Electrochemical Frequency Modulation (EFM) : EFM is a non-destructive technique that can determine the corrosion current density without needing a Tafel plot extrapolation. It provides causality factors that help validate the experimental data. While not specifically detailed in the available research for HDBI, it is a standard technique used to confirm the corrosion rates and inhibition efficiencies obtained from other methods like EIS and potentiodynamic polarization for benzimidazole-based inhibitors. semanticscholar.org

The collective data from these techniques confirm the exceptional ability of HDBI to mitigate corrosion.

| Metal | Corrosive Medium | Inhibitor Concentration | Temperature | Inhibition Efficiency (η%) | Reference |

|---|---|---|---|---|---|

| Low Carbon Steel | 15% HCl | 50 mg L⁻¹ | 25°C (298.15 K) | 97% | nih.gov |

| Mild Steel | 15% HCl | 50 mg L⁻¹ | 25°C (298.15 K) | 95% | mdpi.com |

Adsorption Behavior and Thermodynamic Analysis

The mechanism of corrosion inhibition is intrinsically linked to the adsorption of the inhibitor molecules on the metal surface. The nature of this adsorption can be understood through adsorption isotherms and thermodynamic calculations.

For this compound, the adsorption process on steel surfaces in HCl solution is well-described by the Langmuir Adsorption Isotherm . nih.gov The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the metal surface at a fixed number of active sites. semanticscholar.orgosti.gov The fit of experimental data to this isotherm suggests that the HDBI molecules form a uniform, protective monolayer, effectively blocking the corrosive species from reaching the metal. nih.govsemanticscholar.org

Thermodynamic analysis provides deeper insight into the spontaneity and nature of the adsorption. The standard Gibbs free energy of adsorption (ΔG°ads) is a key parameter. For benzimidazole derivatives, ΔG°ads values are typically in the range of -40.0 kJ mol⁻¹ to -43.1 kJ mol⁻¹, which indicates a strong interaction between the inhibitor and the metal surface. d-nb.info Generally, values of ΔG°ads around -20 kJ mol⁻¹ or less negative are associated with electrostatic interactions (physisorption), while values around -40 kJ mol⁻¹ or more negative suggest charge sharing or transfer between the inhibitor and the metal, indicative of chemical adsorption (chemisorption). osti.gov The adsorption of HDBI is predicted to be chemisorption, involving the formation of coordinate bonds between the nitrogen atoms of the benzimidazole ring and the vacant d-orbitals of iron atoms on the steel surface. nih.gov

Characterization of Surface Film Formation on Metal Substrates

To visually and chemically confirm the formation of a protective film by the inhibitor, various surface analysis techniques are employed. These methods provide direct evidence of the inhibitor's adsorption and its effect on the surface morphology.

Scanning Electron Microscopy (SEM) : SEM images of metal surfaces exposed to acidic solutions without an inhibitor typically show a rough and damaged surface due to severe corrosion. In contrast, surfaces treated with benzimidazole inhibitors exhibit a much smoother topography, confirming the formation of a protective layer that prevents acid attack. nih.gov

Atomic Force Microscopy (AFM) : AFM provides three-dimensional topographical information at high resolution. It can quantify the reduction in surface roughness in the presence of an inhibitor. For example, the surface roughness of mild steel exposed to 0.5 M HCl was measured at 42.18 nm, but in the presence of a benzimidazole inhibitor, it was reduced to 12.69 nm, demonstrating the formation of a uniform protective film. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the surface. Analysis of a protected metal surface can detect the presence of nitrogen and carbon from the benzimidazole inhibitor, confirming its adsorption and incorporation into the surface film. semanticscholar.org

These techniques collectively verify that this compound forms a stable, adherent, and dense protective film on metal surfaces, which is the basis of its excellent corrosion inhibition properties. semanticscholar.orgnih.gov

Development of Functional Materials

The benzimidazole moiety is a valuable building block in polymer chemistry and materials science due to its rigid structure, high thermal stability, and unique electronic properties. google.com While research specifically on this compound as a monomer or additive is emerging, the broader class of benzimidazole derivatives is widely used to create high-performance functional materials.

Incorporation into Polymer Matrices for Enhanced Material Properties

The incorporation of the benzimidazole structure into polymer backbones or as an additive is a proven strategy to enhance thermal stability, flame retardancy, and chemical resistance.

Thermal Stability : Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and mechanical stability. nih.gov Incorporating benzimidazole units into other polymers, such as polyimides, significantly enhances their thermal properties. For instance, polyimide films copolymerized with a benzimidazole-containing diamine exhibit high glass transition temperatures (Tg) up to 448°C and a 5% weight loss decomposition temperature (Td5) of 554°C. nih.gov The rigid, aromatic nature of the benzimidazole ring and the potential for strong intermolecular hydrogen bonding contribute to this enhanced stability by restricting polymer chain movement and dissipating thermal energy. nih.govd-nb.info

Flame Retardancy : The high nitrogen content and aromatic structure of benzimidazole make it an effective flame retardant. During combustion, benzimidazole groups promote the formation of a stable, insulating char layer on the material's surface. researchgate.net This char layer acts as a barrier, limiting the transfer of heat and the release of flammable gases, thus quenching the flame. mdpi.com Benzimidazole-based additives, particularly those containing phosphorus, create a synergistic P-N flame-retardant effect, leading to materials with high Limiting Oxygen Index (LOI) values and significantly reduced heat release rates. mdpi.com

Chemical Resistance : The stable heterocyclic ring of benzimidazole imparts excellent chemical resistance to the polymers that contain it. Polybenzimidazole membranes are known for their stability in harsh chemical environments, including strong acids and organic solvents, making them suitable for applications like gas separation and filtration under aggressive conditions. rsc.org

Fluorescent and Photoactive Material Development

The conjugated π-system of the benzimidazole ring gives rise to intrinsic fluorescent and photoactive properties, making its derivatives promising candidates for optoelectronic applications.

Fluorescent Materials : Many benzimidazole derivatives are highly fluorescent, emitting light typically in the blue-green region of the spectrum with high quantum yields. researchgate.net The fluorescence properties can be tuned by modifying the substituents on the benzimidazole core. These materials have applications as biological probes and fluorescent dyes. nih.gov The incorporation of benzimidazole-based fluorescent molecules into other materials, such as metal-organic frameworks (MOFs), can lead to hybrid materials with enhanced emission intensity, suitable for use in chemical sensors. nih.gov The long hexadecyl chain on this compound could be advantageous in this context, as it can improve solubility in organic matrices and prevent aggregation-induced quenching of fluorescence.

Chemosensing Platform Design

The benzimidazole moiety is a prominent structural unit in the design of fluorescent and colorimetric chemosensors due to its exceptional coordination ability with metal ions and its capacity to engage in various photophysical processes. openresearchlibrary.orgresearchgate.net Derivatives of benzimidazole are extensively utilized in the development of sensors for a wide array of analytes, including metal ions, anions, and neutral organic molecules. benthamdirect.com

The sensing mechanism in benzimidazole-based chemosensors often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). researchgate.net The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal ions, leading to detectable changes in the fluorescence or absorption spectra of the molecule. ijournals.cn For instance, benzimidazole derivatives have been engineered to selectively detect ions like Cu²⁺, Zn²⁺, Fe²⁺, and Fe³⁺ in aqueous media. openresearchlibrary.orgnih.gov The interaction with the target ion can lead to fluorescence quenching ('turn-off' sensing) or enhancement ('turn-on' sensing), sometimes with a significant shift in the emission wavelength, which allows for ratiometric detection. openresearchlibrary.org

While specific studies on this compound as a chemosensor are not extensively documented, the presence of the long hexadecyl chain is expected to influence its solubility and aggregation behavior in different media. This lipophilic chain can be exploited to:

Enhance solubility in non-polar organic solvents or facilitate incorporation into polymeric matrices and thin films.

Promote self-assembly into micelles or vesicles in aqueous solutions, creating microenvironments that can modulate the sensing behavior.

Anchor the sensor molecule to surfaces or interfaces for the development of solid-state sensing devices.

The fundamental sensing capability resides in the benzimidazole headgroup, which can be further functionalized to tune its selectivity and sensitivity towards specific analytes.

Table 1: Examples of Benzimidazole Derivatives in Chemosensing

| Benzimidazole Derivative Type | Target Analyte | Sensing Mechanism | Observable Change |

| Schiff-base derivative | Cu²⁺ / Zn²⁺ | Fluorescence quenching / enhancement | Turn-off / Turn-on fluorescence |

| 2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP) | Cu²⁺ / Zn²⁺ | Inhibition of ESIPT | Fluorescence quenching / Ratiometric turn-on |

| BODIPY-functionalized benzimidazole | Hydrogen sulfate (B86663) (HSO₄⁻) | Protonation of benzimidazole NH | Color change from pink to yellow |

| 1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene derivative | Picric Acid | Fluorescence quenching | Decrease in fluorescence intensity |

Crystal Engineering and Supramolecular Assembly Applications

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. The benzimidazole scaffold is a versatile building block for constructing supramolecular architectures due to its ability to participate in a variety of non-covalent interactions. openresearchlibrary.orgresearchgate.net These interactions include:

Hydrogen Bonding: The N-H group of the imidazole ring can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom can act as an acceptor.

π-π Stacking: The aromatic benzimidazole ring system facilitates π-π stacking interactions, which play a crucial role in the organization of molecules in the solid state. researchgate.net

Metal Coordination: The nitrogen atoms of the imidazole ring can coordinate with various metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers. openresearchlibrary.orgresearchgate.net

The introduction of a long alkyl chain, such as the hexadecyl group in this compound, adds another dimension to the supramolecular assembly. The aliphatic chains introduce van der Waals and hydrophobic interactions, which can direct the packing of the molecules into specific arrangements, such as lamellar or columnar structures. This amphiphilic nature, combining a polar headgroup (benzimidazole) with a non-polar tail (hexadecyl chain), is conducive to the formation of liquid crystalline phases and highly ordered self-assembled monolayers on surfaces.

These supramolecular structures have potential applications in areas like sensing, photoluminescence, and the fabrication of nanostructures. openresearchlibrary.orgresearchgate.net For example, benzimidazole-based supramolecular gels, formed through self-assembly, can act as smart materials responsive to external stimuli like ions. benthamdirect.com

Organic Solderability Preservatives in Electronic Applications

In the manufacturing of printed circuit boards (PCBs), a surface finish is applied to the copper traces to protect them from oxidation and to ensure good solderability. Organic Solderability Preservatives (OSPs) are a widely used type of surface finish due to their low cost, environmental friendliness, and ability to provide a coplanar surface. wikipedia.orgpcbastore.com

The active components in OSP formulations are often azole compounds, including substituted benzimidazoles. wikipedia.orgpcbastore.com These molecules work by adsorbing onto the copper surface and forming a thin, protective organic film. This film is created through the formation of coordination bonds between the nitrogen atoms of the benzimidazole ring and the copper atoms on the surface. wikipedia.org

Long-chain alkyl benzimidazoles, such as this compound, are particularly effective in this application. The long alkyl chain enhances the protective properties of the film by creating a denser, more hydrophobic barrier that repels moisture and corrosive agents. electronics.org This protective layer prevents the copper from oxidizing during storage and handling but is readily displaced by the flux during the soldering process, allowing for the formation of a reliable solder joint. elepcb.com Formulations may combine different benzimidazole derivatives, such as long-chain alkyl and aryl benzimidazoles, to improve the high-temperature resistance of the OSP film, which is crucial for lead-free soldering processes that operate at higher temperatures. google.com

Molecularly Imprinted Polymers (MIPs) Utilizing Benzimidazole as a Templating Agent

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have binding sites that are complementary in shape, size, and functionality to a specific target molecule (the "template"). rsc.orgmdpi.com This "molecular memory" allows MIPs to selectively recognize and bind to the template molecule, making them useful in applications such as chemical sensing, separations, and drug delivery. mdpi.comnih.gov

The benzimidazole structure can play a key role in the synthesis of MIPs in two ways:

As a Template: When a benzimidazole derivative is used as the template molecule, the resulting MIP will have cavities specifically designed to recognize and bind other benzimidazole-containing compounds. This approach has been used to create MIPs for the selective extraction of benzimidazole-based fungicides from water samples. nih.gov

As a Functional Monomer: A polymerizable group can be attached to the benzimidazole scaffold, allowing it to act as a functional monomer. In this role, the benzimidazole unit interacts with the template molecule through non-covalent interactions (e.g., hydrogen bonding, π-π stacking) during the pre-polymerization step. nih.gov After polymerization and removal of the template, the benzimidazole units are positioned within the polymer matrix to create the specific binding sites. The ability of the benzimidazole ring to form multiple types of interactions makes it an effective functional monomer for creating highly selective MIPs.

The synthesis of MIPs involves the polymerization of functional monomers and a cross-linker in the presence of the template molecule and a porogenic solvent. mdpi.com After the polymer is formed, the template is removed, leaving behind the specific recognition sites.

Table 2: Components in the Synthesis of a Typical Molecularly Imprinted Polymer

| Component | Role | Example |

| Template | The target molecule around which the polymer is formed. | Thiabendazole (a benzimidazole fungicide) nih.gov |

| Functional Monomer | Interacts with the template to form a pre-polymerization complex. | Methacrylic acid (MAA) nih.gov |

| Cross-linker | Forms the rigid polymer matrix around the template-monomer complex. | Ethylene glycol dimethacrylate (EGDMA) nih.gov |

| Initiator | Starts the polymerization reaction. | 2,2'-Azobisisobutyronitrile (AIBN) |

| Porogen (Solvent) | Solubilizes the components and helps form the porous structure. | Acetonitrile (B52724) / Toluene nih.gov |

Role in Dye Synthesis and Applications

Benzimidazole derivatives are important building blocks in the synthesis of organic dyes and pigments. nih.govorganic-chemistry.org Their rigid, aromatic structure can be incorporated into larger chromophoric systems to influence their color, photophysical properties, and stability.

In the design of functional dyes, the benzimidazole moiety can act as:

An Electron Acceptor or Donor: Depending on the substitution pattern, the benzimidazole unit can be tuned to have electron-accepting or electron-donating properties, which is crucial for creating dyes with intramolecular charge transfer (ICT) characteristics.

A Core for Hetarylazo Dyes: Benzimidazole rings can be part of hetarylazo pyrazolone (B3327878) dyes, where the properties of the dye are influenced by the benzimidazole structure. researchgate.net

The synthesis of benzimidazole-containing dyes often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. beilstein-journals.orgorientjchem.org The specific properties of the resulting dye, such as its absorption and emission wavelengths, can be finely tuned by modifying the substituents on the benzimidazole ring and the other parts of the dye molecule. While this compound itself is not a dye, its core structure is representative of the benzimidazole scaffold used in more complex dye molecules. The hexadecyl chain could be used to improve the solubility of a dye in organic media or to promote its organization in thin films for optoelectronic applications.

In Vitro Biological Activity and Mechanistic Investigations of 1 Hexadecyl 1h Benzimidazole Derivatives

Antimicrobial Activity Profile (In Vitro Studies)

Benzimidazole (B57391) derivatives are noted for their broad-spectrum antimicrobial potential, which has been the focus of numerous research endeavors to combat the rise of drug-resistant microbes. nih.govpjmonline.org

Antibacterial Efficacy (e.g., against Gram-Positive and Gram-Negative Bacterial Strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella spp.)

Derivatives of the benzimidazole scaffold have demonstrated varied efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net Studies have shown that certain substituted benzimidazoles exhibit moderate to good inhibitory action against Staphylococcus species. pjmonline.org For instance, some benzimidazole derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). rsc.org

Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa often present a greater challenge due to their complex outer membrane. nih.govnih.govmdpi.comresearchgate.net However, specific benzimidazole-based compounds have been developed that show activity against these pathogens. nih.gov One study found that a particular benzimidazole derivative, compound 6c , was potent against a TolC mutant strain of E. coli with a Minimum Inhibitory Concentration (MIC) of 2 μg/ml. nih.gov While its activity was diminished against wild-type strains with intact efflux pumps, combining it with colistin (B93849) helped restore its antibacterial effect against E. coli, K. pneumoniae, and P. aeruginosa, with MICs in the range of 8-16 μg/ml. nih.gov Other research has also highlighted benzimidazole-triazole hybrids with notable activity against E. coli and S. aureus. mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Benzimidazole Derivative 6c | E. coli (TolC mutant) | 2 | nih.gov |

| Benzimidazole Derivative 6c + Colistin | E. coli (Wild-type) | 8-16 | nih.gov |

| Benzimidazole Derivative 6c + Colistin | K. pneumoniae | 8-16 | nih.gov |

| Benzimidazole Derivative 6c + Colistin | P. aeruginosa | 8-16 | nih.gov |

| Benzimidazole-Triazole Hybrid 2d | E. coli | 3.125 | mdpi.com |

| Benzimidazole-Triazole Hybrid 2k | S. aureus | 12.5 | mdpi.com |

| N-substituted 6-chloro-1H-benzimidazole 4k | E. coli | 2-16 | rsc.org |

This table is for illustrative purposes and includes data for various benzimidazole derivatives, not specifically 1-Hexadecyl-1H-benzimidazole, to show the general antibacterial potential of the chemical class.

Antifungal Efficacy (e.g., against Candida albicans, Sclerotinia sclerotiorum, Botrytis cinerea)

The antifungal properties of benzimidazoles are well-documented, with some compounds inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov Numerous studies have demonstrated the efficacy of benzimidazole derivatives against a range of fungal pathogens.

Notably, certain benzimidazole-hydrazone compounds have shown significant activity against Candida species. nih.gov Some derivatives have exhibited antifungal activity against C. albicans comparable to the standard drug nystatin. pjmonline.org Research on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives also identified compounds with potent activity against Candida albicans and Aspergillus niger, with MIC values ranging from 8 to 16 μg/mL. rsc.org

Plant pathogenic fungi are also susceptible to benzimidazole derivatives. Studies have investigated their effects on species like Sclerotinia sclerotiorum and Botrytis cinerea, which cause significant agricultural damage. scielo.brnih.govcreamjournal.orgresearchgate.net Research has shown that various fungicides, including benzimidazole types like thiophanate-methyl, can inhibit the mycelial growth of S. sclerotiorum. researchgate.net Similarly, compounds have been tested against B. cinerea, a common plant pathogen, with some showing inhibitory effects on its growth. scielo.br

Table 2: In Vitro Antifungal Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Benzimidazole-hydrazones | Candida species | Notable Activity | nih.gov |

| Compound 19 (Benzene substituted) | Candida strains | High Inhibition | pjmonline.org |

| N-substituted 6-nitro-1H-benzimidazole 4k | Candida albicans | 8-16 | rsc.org |

| N-substituted 6-nitro-1H-benzimidazole 4k | Aspergillus niger | 8-16 | rsc.org |

This table is for illustrative purposes and includes data for various benzimidazole derivatives to show the general antifungal potential of the chemical class.

Antiviral Activity (e.g., against Hepatitis C Virus (HCV), West Nile Virus (WNV), Dengue Virus (DENV), Japanese Encephalitis Virus (JEV))

Benzimidazole derivatives have emerged as a promising class of antiviral agents, particularly against flaviviruses. researchgate.netmdpi.com The RNA-dependent RNA polymerase (RdRP) of the Hepatitis C virus (HCV) has been a key target for benzimidazole-based inhibitors. nih.gov Certain compounds act as allosteric inhibitors, effectively blocking the polymerase's activity and interfering with HCV RNA replication in cell cultures. nih.gov For example, one benzimidazole compound demonstrated a dose-dependent reduction of both viral RNA and NS3 protein synthesis with an IC50 of approximately 0.35 μM. nih.gov

Research has also explored the activity of N-alkyl derivatives of benzimidazoles and benzotriazoles against the helicase enzymes of several Flaviviridae members, including HCV, West Nile Virus (WNV), Dengue Virus (DENV), and Japanese Encephalitis Virus (JEV). researchgate.net N-alkylation was found to enhance the inhibitory activity and selectivity towards the HCV NTPase/helicase. researchgate.net Specifically, 2-methyl, 2-ethyl, and 2-propyl derivatives were among the most active, with IC50 values around 6.5 μM. researchgate.net Other studies have also identified compounds with in vitro activity against DENV, WNV, ZIKV, and JEV. mdpi.com

Antiprotozoal and Anthelmintic Activity (e.g., against Acanthamoeba castellanii, Trichinella spiralis)

Benzimidazoles are widely recognized for their anthelmintic and antiprotozoal activities. nih.govresearchgate.net Their mechanism of action in helminths often involves binding to β-tubulin, which disrupts microtubule polymerization and thereby affects essential cellular processes. nih.govmdpi.com

While many studies focus on parasites like Giardia lamblia and Trichomonas vaginalis, some research has investigated the effect of benzimidazoles on other protozoa. nih.govmdpi.comnih.gov However, studies have shown little to no in vitro activity of several benzimidazole derivatives against Acanthamoeba polyphaga (a species related to Acanthamoeba castellanii). nih.govresearchgate.net The lack of susceptibility in some protozoa is potentially linked to differences in the β-tubulin protein sequence, which is the target for these compounds in susceptible organisms. nih.gov Information specifically detailing the activity of this compound against Trichinella spiralis is limited in the reviewed literature, although the benzimidazole class itself is a cornerstone of anthelmintic therapy.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Properties

The antimicrobial activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. researchgate.netrjptonline.orgresearchgate.net Structure-activity relationship (SAR) studies aim to understand these dependencies to design more potent and selective agents.

Key findings from various SAR studies include:

Substitution at N-1: The substituent at the N-1 position of the benzimidazole ring significantly influences activity. The introduction of long alkyl chains, such as a hexadecyl group, can enhance lipophilicity, which may facilitate passage through microbial cell membranes.

Substitution at C-2: The C-2 position is a common site for modification. Attaching different aryl or heterocyclic groups at this position can drastically alter the antimicrobial spectrum and potency. researchgate.net For example, linking aminopyrimidinyl groups has been explored for activity against MRSA. researchgate.net

Substitution on the Benzene (B151609) Ring: Modifications on the fused benzene ring (positions 4, 5, 6, and 7) also play a crucial role. Halogenation, such as tetrahalogenation, has been shown to confer antibacterial activity, particularly against Staphylococcus species. pjmonline.org The presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with biological targets. mdpi.com

Anti-Cancer and Antiproliferative Activity (In Vitro Cell Line Studies)